molecular formula C26H24BF2N7O2 B13708688 N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide

N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide

Cat. No.: B13708688
M. Wt: 515.3 g/mol
InChI Key: SQHNXNWCLPYDBQ-QPJJXVBHSA-N
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Description

This compound is a structurally complex molecule featuring a boron-containing tricyclic core, an azidopropyl side chain, and a phenoxyacetamide backbone. Its unique architecture combines elements of azide functionality, boron-azonia heterocycles, and conjugated ethenyl-phenoxy systems. The compound’s stereoelectronic profile is influenced by the difluoro substituents on the boron atom and the pyrrole moiety, which may enhance stability or modulate reactivity .

Properties

Molecular Formula

C26H24BF2N7O2

Molecular Weight

515.3 g/mol

IUPAC Name

N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide

InChI

InChI=1S/C26H24BF2N7O2/c28-27(29)35-20(8-9-21(35)17-22-10-13-25(36(22)27)24-3-1-14-31-24)7-4-19-5-11-23(12-6-19)38-18-26(37)32-15-2-16-33-34-30/h1,3-14,17,31H,2,15-16,18H2,(H,32,37)/b7-4+

InChI Key

SQHNXNWCLPYDBQ-QPJJXVBHSA-N

Isomeric SMILES

[B-]1(N2C(=CC=C2C3=CC=CN3)C=C4[N+]1=C(C=C4)/C=C/C5=CC=C(C=C5)OCC(=O)NCCCN=[N+]=[N-])(F)F

Canonical SMILES

[B-]1(N2C(=CC=C2C3=CC=CN3)C=C4[N+]1=C(C=C4)C=CC5=CC=C(C=C5)OCC(=O)NCCCN=[N+]=[N-])(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide typically involves multiple steps:

    Formation of the azidopropyl group: This step involves the reaction of a suitable precursor with sodium azide under specific conditions.

    Introduction of the difluoro group: This can be achieved through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).

    Coupling reactions: The final compound is formed through coupling reactions involving the azidopropyl and difluoro intermediates.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The difluoro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[730

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in bioconjugation and labeling studies due to the presence of the azide group.

    Medicine: Investigated for its potential as a drug candidate or a diagnostic tool.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide depends on its specific application. In biological systems, the azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The difluoro group may enhance the compound’s stability and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with Boron-Containing Cores

Compounds like 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide (Example 6, ) share the acetamide backbone and aromatic substitution patterns. However, the target compound differs in its boron-azonia tricyclic system and azide group, which are absent in Example 4. These structural differences result in distinct reactivity:

  • Azide Functionality : The azidopropyl chain enables bioorthogonal click chemistry, a feature absent in simpler acetamide derivatives .

Pyrrole-Containing Heterocycles

Marine-derived pyrrole analogs (e.g., salternamide E ) lack the boron-azonia framework but share nitrogen-rich heterocycles. The target compound’s pyrrole moiety may mimic bioactive marine alkaloids, but the boron core introduces atypical electronic effects, altering solubility and binding kinetics.

Azide-Functionalized Pharmaceuticals

Compounds like N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (PF 43(1), ) utilize acetamide backbones for drug delivery but lack boron heterocycles. The azide group in the target compound provides a distinct advantage for modular conjugation in drug development.

Structural and Functional Data Comparison

Property Target Compound Example 6 Salternamide E
Molecular Weight ~650–700 g/mol (estimated) 428.3 g/mol ~450–500 g/mol
Functional Groups Azide, boron-azonia tricycle, phenoxyacetamide Hydroxy-acetyl, pyrazine Pyrrole, amide
Synthetic Route Likely involves Suzuki coupling for boron core, azide introduction via substitution HATU-mediated amide coupling Marine actinomycete biosynthesis
Bioactivity Predicted: Photophysical/click chemistry applications (untested) Anticancer (in vitro) Antimicrobial

Key Research Findings

  • Synthetic Challenges : The boron-azonia tricyclic core requires specialized coupling conditions (e.g., boronic ester intermediates) absent in simpler acetamide syntheses .
  • Stability: The difluoro-boron system enhances thermal stability compared to non-fluorinated analogs (e.g., salternamide E) but may reduce aqueous solubility .

Biological Activity

N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide is a complex chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides an in-depth examination of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Structure and Composition

The compound's IUPAC name reflects its intricate structure:

N 3 azidopropyl 2 4 E 2 2 2 difluoro 12 1H pyrrol 2 yl 1 aza 3 azonia 2 boranuidatricyclo 7 3 0 03 7 dodeca 3 5 7 9 11 pentaen 4 yl ethenyl phenoxy acetamide\text{N 3 azidopropyl 2 4 E 2 2 2 difluoro 12 1H pyrrol 2 yl 1 aza 3 azonia 2 boranuidatricyclo 7 3 0 03 7 dodeca 3 5 7 9 11 pentaen 4 yl ethenyl phenoxy acetamide}

Molecular Formula

The molecular formula is C26H24N7BF2O2C_{26}H_{24}N_7BF_2O_2 with a molecular weight of 515.32 g/mol.

Purity

The compound is characterized by high purity levels (≥95%) as determined by NMR and HPLC-MS analyses .

N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro... exhibits its biological effects primarily through its interactions with reactive oxygen species (ROS). The compound's azide group allows it to participate in click chemistry reactions that facilitate the formation of triazoles and other derivatives which can be biologically active .

Applications in Research

This compound is utilized extensively in:
Fluorescent Probes : It serves as a fluorescent probe for imaging and tracking biomolecules due to its photostability and reactivity .
Therapeutic Development : It is being investigated for potential applications in drug development and as a diagnostic tool due to its ability to target specific biological pathways .

Cancer Cell Line Studies

Recent studies have demonstrated that derivatives of this compound exhibit moderate to strong anti-cancer activity against various cell lines:

  • MGC-803 Cells : Compound 43 (a derivative) showed significant inhibition of colony formation at concentrations as low as 0.8 μM and induced apoptosis through mitochondrial pathways .

Mechanistic Insights

The mechanism underlying the anti-cancer activity includes:

  • Apoptosis Induction : Activation of caspases (caspase 9/3) leading to programmed cell death.
  • Regulation of Bcl Family Proteins : Upregulation of pro-apoptotic proteins (Bax, Bak) and downregulation of anti-apoptotic proteins (Bcl-2) .

Comparative Biological Activity Table

CompoundTarget Cell LineIC50 Value (μM)Mechanism
N-(3-Azidopropyl)...MGC-8030.85Apoptosis via mitochondrial pathway
Compound 43MGC-8030.8Inhibition of colony formation
Other DerivativesVariousModerateVaries by structure

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